molecular formula C5HBrClFIN B3328720 2-Bromo-5-chloro-3-fluoro-6-iodopyridine CAS No. 514798-09-5

2-Bromo-5-chloro-3-fluoro-6-iodopyridine

Cat. No.: B3328720
CAS No.: 514798-09-5
M. Wt: 336.33 g/mol
InChI Key: NLQLHBLZJNFELQ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluoro-6-iodopyridine is a halogenated pyridine derivative. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

2-Bromo-5-chloro-3-fluoro-6-iodopyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine typically involves multi-step organic reactions. One common method is the halogen dance reaction, where halogen atoms migrate to different positions on the pyridine ring under specific conditions. For instance, starting from 2-halo-5-chloro-3-fluoro-4-iodopyridines, the lithiated intermediate rearranges to form this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using appropriate halogenating agents and catalysts. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-fluoro-6-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Organometallic Reagents: Used for substitution reactions.

    Palladium Catalysts: Commonly used in coupling reactions.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridines.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific receptors or enzymes. The electron-withdrawing nature of the halogens can also affect the compound’s reactivity and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of four different halogens in 2-Bromo-5-chloro-3-fluoro-6-iodopyridine makes it unique compared to other halogenated pyridines. This unique combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

2-bromo-5-chloro-3-fluoro-6-iodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClFIN/c6-4-3(8)1-2(7)5(9)10-4/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQLHBLZJNFELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)I)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClFIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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